Cas no 93796-20-4 (3-Prenyl-2,4,6-trihydroxybenzophenone)

3-Prenyl-2,4,6-trihydroxybenzophenone structure
93796-20-4 structure
Product Name:3-Prenyl-2,4,6-trihydroxybenzophenone
CAS No:93796-20-4
MF:C18H18O4
MW:298.333125591278
CID:836860
PubChem ID:14282624
Update Time:2024-10-25

3-Prenyl-2,4,6-trihydroxybenzophenone Chemical and Physical Properties

Names and Identifiers

    • Phenyl(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)methanone
    • 3-Prenyl-2,4,6-trihydroxybenzoph
    • 3-Prenyl-2,4,6-trihydroxybenzophenone
    • Methanone, phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-
    • Phenyl[2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methanone
    • 3-p-octyloxyphenyl 6-chloropyridazine
    • Methanone, phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- (9CI)
    • Phenyl[2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methanone (ACI)
    • AKOS022184686
    • A859636
    • 93796-20-4
    • SCHEMBL24075657
    • phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone
    • FS-9177
    • phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone
    • B0005-190233
    • 2-BENZOYL-4-(3-METHYLBUT-2-EN-1-YL)BENZENE-1,3,5-TRIOL
    • DB-339498
    • Inchi: 1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3
    • InChI Key: WKFZVPVRFGJMEY-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=C(C/C=C(\C)/C)C(O)=CC=1O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 298.12100
  • Monoisotopic Mass: 298.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 461.0±24.0 °C at 760 mmHg
  • Flash Point: 246.7±19.4 °C
  • PSA: 77.76000
  • LogP: 3.54310
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

3-Prenyl-2,4,6-trihydroxybenzophenone Security Information

3-Prenyl-2,4,6-trihydroxybenzophenone Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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3-Prenyl-2,4,6-trihydroxybenzophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Reference
Synthesis of 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone
Mzozoyana, Vuyisa; van Heerden, Fanie R., Synthetic Communications, 2017, 47(6), 599-603

Production Method 2

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Reference
Synthesis of fluorine-containing prenylated benzophenones
Mzozoyana, Vuyisa; van Heerden, Fanie R., Synthetic Communications, 2020, 50(14), 2226-2235

Production Method 3

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A new synthetic route for natural products with the pyranobenzophenone moiety: clusiacitran A, vismiaphenone B, isovismiaphenone B, and myrtiaphenone B
Lee, Yong Rok; Kim, Jung Hee; Yong, Chul Soon; Im, Jong Sub; Lyoo, Won Seok, Bulletin of the Korean Chemical Society, 2008, 29(2), 515-518

Production Method 4

Reaction Conditions
1.1 Reagents: Alumina Solvents: Ethyl acetate ;  24 h, reflux
Reference
Processes for the preparation of ortho-allylated hydroxy aryl compounds
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
The synthesis of some novel deoxyhumulone analogs. Observations on the air-oxidation of 2',4',6'-trihydroxy-3'-isopentyl-5'-(3-methylbut-2-enyl)isovalerophenone and its corresponding humulone derivatives
Cann, Martin R.; Davis, Anne Marie; Shannon, Patrick V. R., Journal of the Chemical Society, 1984, (7), 1413-21

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Chloroform ;  7 h, rt
Reference
Sulfonium salts as prenyl, geranyl, and isolavandulyl transfer agents towards benzoylphloroglucinol derivatives
Brajeul, Solenn; Delpech, Bernard; Marazano, Christian, Tetrahedron Letters, 2007, 48(32), 5597-5600

3-Prenyl-2,4,6-trihydroxybenzophenone Raw materials

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3-Prenyl-2,4,6-trihydroxybenzophenone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:93796-20-4)3-Prenyl-2,4,6-trihydroxybenzophenone
Order Number:A859636
Stock Status:in Stock
Quantity:5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):643.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:93796-20-4)3-Prenyl-2,4,6-trihydroxybenzophenone
A859636
Purity:99%
Quantity:5mg
Price ($):643.0
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